molecular formula C5H17N2O4P B12666394 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate CAS No. 94135-62-3

3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate

Katalognummer: B12666394
CAS-Nummer: 94135-62-3
Molekulargewicht: 200.17 g/mol
InChI-Schlüssel: JRULVRXGHVZGQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is a chemical compound with the molecular formula C5H17N2O4P and a molecular weight of 200.17 g/mol. It is known for its unique structure, which includes both ammonium and phosphate groups, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate typically involves the reaction of 3-ammoniopropyl(dimethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{3-Ammoniopropyl(dimethyl)amine} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The ammonium and phosphate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates or amines, while substitution reactions can produce a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical syntheses and reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The ammonium and phosphate groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the behavior of the compound in different environments. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Aminopropylphosphonic acid
  • Dimethylammonium phosphate
  • 3-Aminopropyl(dimethyl)amine

Uniqueness

3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is unique due to its dual functional groups (ammonium and phosphate), which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specific research and industrial uses.

Eigenschaften

CAS-Nummer

94135-62-3

Molekularformel

C5H17N2O4P

Molekulargewicht

200.17 g/mol

IUPAC-Name

3-azaniumylpropyl(dimethyl)azanium;hydrogen phosphate

InChI

InChI=1S/C5H14N2.H3O4P/c1-7(2)5-3-4-6;1-5(2,3)4/h3-6H2,1-2H3;(H3,1,2,3,4)

InChI-Schlüssel

JRULVRXGHVZGQG-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CCC[NH3+].OP(=O)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.